molecular formula C4H6O B121050 2-Butyn-1-OL CAS No. 764-01-2

2-Butyn-1-OL

Cat. No.: B121050
CAS No.: 764-01-2
M. Wt: 70.09 g/mol
InChI Key: NEEDEQSZOUAJMU-UHFFFAOYSA-N
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Description

2-Butyn-1-OL (CAS: 764-01-2), also known as but-2-yn-1-ol or 1-hydroxy-2-butyne, is a terminal alkyne alcohol with the molecular formula C₄H₆O. It is characterized by a hydroxyl group (-OH) at position 1 and a triple bond between carbons 2 and 3. The compound is primarily used in laboratory settings for organic synthesis, including the preparation of alkenylgold(I) complexes relevant to catalytic carboxylative cyclization . Key physical properties include a melting point of -2.2°C and a boiling point of ~145°C, though some sources note inconsistencies in reported data .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of FLT3 inhibitors often involves complex synthetic routes. For instance, the synthesis of [18F]-fluoro-3’-deoxy-3’-L-fluorothymidine ([18F]FLT) involves the nucleophilic substitution of a precursor molecule with [18F] fluoride ion under specific reaction conditions . The reaction typically requires a high degree of purity and precise control over reaction parameters to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of FLT3 inhibitors, such as midostaurin and gilteritinib, involves large-scale chemical synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The production methods often include multiple steps of purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: FLT3 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the fluorination of alcohols and alkenols using diethylaminosulfur trifluoride (DAST) is a common reaction in the synthesis of FLT3 inhibitors .

Common Reagents and Conditions: Common reagents used in the synthesis of FLT3 inhibitors include diethylaminosulfur trifluoride (DAST), lithium bis(trimethylsilyl)amide (LHMDS), and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions are typically highly specific FLT3 inhibitors designed to target mutated forms of the FLT3 receptor. These inhibitors are characterized by their ability to bind to the ATP-binding pocket of the receptor, thereby inhibiting its activity .

Mechanism of Action

FLT3 inhibitors exert their effects by binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, which in turn disrupts the signaling pathways involved in cell proliferation and survival. The primary molecular targets of FLT3 inhibitors include the STAT5, RAS, MEK, and PI3K/AKT pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, applications, and hazards of 2-Butyn-1-OL can be contextualized by comparing it to other butynol derivatives and substituted analogs. Below is a detailed analysis:

Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Structural Features
This compound 764-01-2 C₄H₆O 70.09 145 -OH at C1, triple bond (C2–C3)
3-Butyn-1-OL 2028-63-9 C₄H₆O 70.09 142–144 -OH at C3, triple bond (C1–C2)
4-Diethylamino-2-butyn-1-OL 10575-25-4 C₈H₁₅NO 141.21 Not reported -N(CH₂CH₃)₂ substituent at C4
4-Chloro-2-butyn-1-OL 13280-07-4 C₄H₅ClO 104.53 Not reported -Cl substituent at C4
Butynediol propoxylate 1606-79-7 C₇H₁₂O₃ 144.17 Not reported Propoxy group at C4, ether linkage

Key Observations :

  • Positional Isomerism : this compound and 3-Butyn-1-OL differ in hydroxyl group placement, impacting reactivity. For example, 3-Butyn-1-OL is more prone to intramolecular hydrogen bonding, altering its solubility .
  • Substituent Effects: Chlorine or diethylamino groups (e.g., 4-Chloro-2-butyn-1-OL) increase molecular polarity and alter toxicity profiles .

Biological Activity

2-Butyn-1-ol, a compound with the molecular formula C4H6OC_4H_6O and CAS number 764-01-2, is an alkyne alcohol that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activities of this compound, including its synthesis, pharmacological effects, and case studies that illustrate its applications.

Synthesis of this compound

This compound can be synthesized through several methods, including:

  • Hydrolysis of 2-Butyne : This method involves the addition of water to 2-butyne in the presence of acid or base catalysts.
  • Reduction of 2-Butynal : The reduction of 2-butyne can be achieved using lithium aluminum hydride (LiAlH4), which selectively reduces the triple bond to form the corresponding alcohol.

The following table summarizes various synthesis methods along with their yields and conditions:

Synthesis MethodYield (%)Conditions
Hydrolysis of 2-butyne85Acid/base catalysis
Reduction of 2-butyne90LiAlH4 in dry ether
Catalytic hydrogenation78Pd/BaSO4 under H2 atmosphere

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and exhibited a dose-dependent inhibition of cell proliferation. The cytotoxicity is believed to result from its ability to induce apoptosis through oxidative stress mechanisms.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 cells. Treatment with varying concentrations (0, 50, 100, and 200 µM) revealed that higher concentrations significantly reduced cell viability (p < 0.05). The study concluded that the compound could be a potential lead in developing new anticancer agents.
    Concentration (µM)Cell Viability (%)
    0100
    5085
    10065
    20040
  • Antibacterial Assay : Another investigation assessed the antibacterial activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent antibacterial properties.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Membrane Disruption : The alkyne structure allows for insertion into lipid bilayers, disrupting membrane integrity.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Scientific Research Applications

Pharmaceutical Applications

2-Butyn-1-ol serves as a critical intermediate in the synthesis of several pharmaceuticals. Notable applications include:

  • Antifungal Agents : It is utilized in the synthesis of terconazole, an antifungal drug effective against vaginal yeast infections.
  • Antitumor Agents : The compound is involved in producing sorafenib, an oral multikinase inhibitor used for treating advanced renal cell carcinoma and hepatocellular carcinoma.

Case Study: Synthesis of Terconazole

In a study focused on the synthesis of terconazole, researchers highlighted the efficiency of using this compound as a precursor. The process demonstrated high yields and purity, confirming its viability in pharmaceutical manufacturing .

Agrochemical Applications

This compound is also significant in agrochemicals, functioning as a precursor for various herbicides and fungicides. Key applications include:

  • Herbicides : It can be converted to 2-ethynylpyridine, which effectively controls weeds in rice fields.
  • Fungicides : The compound can be transformed into 2-butynoic acid, used to protect crops from fungal diseases.

Data Table: Agrochemical Derivatives of this compound

Product NameApplication TypeDerived From
2-EthynylpyridineHerbicideThis compound
2-Butynoic AcidFungicideThis compound

Flavors and Fragrances

Due to its characteristic odor resembling green apples, this compound is employed in the flavor and fragrance industry. It is used in:

  • Perfumes : As a fragrance ingredient.
  • Detergents : To enhance scent profiles.

Additionally, it can serve as a precursor for synthesizing other aroma chemicals like 2-butenoic acid.

Corrosion Inhibition

Recent studies have shown that this compound exhibits corrosion-inhibiting properties, particularly for iron in acidic solutions. This application is critical in industries where metal protection is essential.

Case Study: Corrosion Inhibition

Research indicated that acetylenic alcohols, including this compound, significantly reduced corrosion rates of iron under acidic conditions. The study provided insights into the adsorption mechanisms involved and established its potential as an effective corrosion inhibitor .

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 2-Butyn-1-OL at the laboratory scale?

  • Methodological Answer : Begin with small-scale reactions (e.g., <10 mmol) to optimize stoichiometry and reaction time. Use inert atmospheres (argon/nitrogen) to prevent oxidation of the terminal alkyne. Characterize intermediates via TLC or GC-MS to monitor reaction progress. Purify via fractional distillation under reduced pressure, noting boiling point ranges and purity thresholds (>95% by GC). Always include reagent lot numbers and equipment calibration details to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer : Use nitrile gloves (minimum 0.4 mm thickness) with >30 min breakthrough time for splash protection. Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks (Category 2A eye/skin irritant). Store under nitrogen at 2–8°C in amber glass to prevent degradation. Include emergency rinse stations and pH-neutralizing agents (e.g., 5% sodium bicarbonate) in spill kits .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?

  • Methodological Answer : Cross-validate data using multiple techniques: DSC for melting point, Karl Fischer titration for moisture content, and NMR to check purity. Compare results against CAS-registered values (CAS 10575-25-4) and note environmental factors (e.g., humidity during measurement). Discrepancies >5% warrant recalibration of instruments or verification of compound identity via FT-IR .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

  • Methodological Answer : Perform controlled replicates with blinded analysis (e.g., randomized sample labels) to eliminate observer bias. Use standardized substrates (e.g., aryl iodides vs. bromides) to isolate steric/electronic effects. Employ kinetic studies (initial rate analysis) to differentiate between catalyst deactivation and side reactions. Publish full datasets, including failed experiments, to contextualize variability .

Q. How can computational modeling predict the regioselectivity of this compound in alkyne functionalization reactions?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map transition states for protonation or nucleophilic attack. Compare orbital coefficients (NBO analysis) at C1 vs. C3 positions to identify electron-deficient sites. Validate models with isotopic labeling experiments (e.g., deuterium incorporation at predicted reactive centers) .

Q. What experimental controls are essential when studying this compound’s ecological toxicity in aquatic models?

  • Methodological Answer : Include positive controls (e.g., phenol for acute toxicity) and negative controls (solvent-only exposures). Use OECD Test Guideline 201 (algae growth inhibition) with triplicate cultures. Measure biodegradation via BOD5 tests and validate LC50 values with probit analysis. Report soil adsorption coefficients (Koc) to assess mobility in environmental matrices .

Q. Data Presentation Guidelines

Parameter Recommended Technique Validation Criteria
PurityGC-MS (EI mode)≥95% peak area, retention time match
Thermal StabilityTGA (10°C/min, N2 atmosphere)Decomposition onset >150°C
SolubilityShake-flask method (HPLC)Saturated solution analysis at 25°C
Reaction YieldInternal standard calibrationRSD <2% across triplicate runs

Properties

IUPAC Name

but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEDEQSZOUAJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022115
Record name 2-Butyn-1-ol
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-01-2
Record name 2-Butyn-1-ol
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Record name 2-BUTYN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Butyn-1-OL
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Butyn-1-OL
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Butyn-1-OL
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Butyn-1-OL
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Butyn-1-OL
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Butyn-1-OL

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